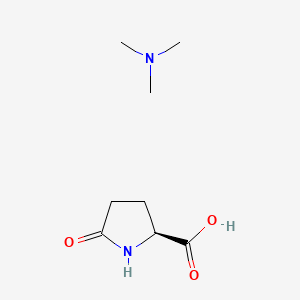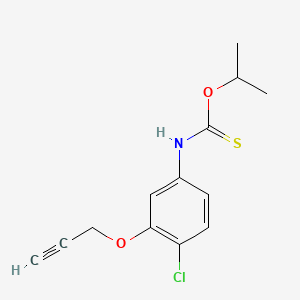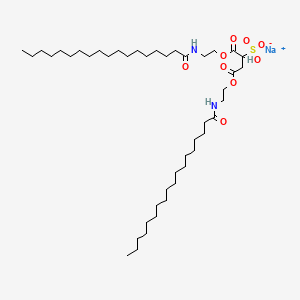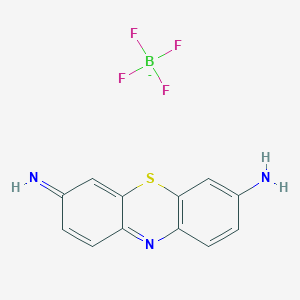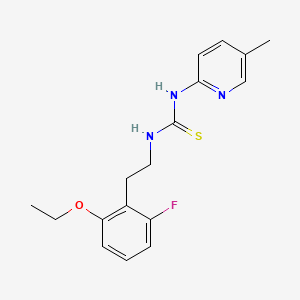
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N'-(5-methyl-2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-(5-methyl-2-pyridinyl)- is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-(5-methyl-2-pyridinyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-(2-ethoxy-6-fluorophenyl)ethylamine with 5-methyl-2-pyridinecarboxaldehyde in the presence of thiourea. The reaction is usually carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-(5-methyl-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of corresponding amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological processes or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-(5-methyl-2-pyridinyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like ethoxy, fluorophenyl, and pyridinyl may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiourea, N-(2-phenylethyl)-N’-(5-methyl-2-pyridinyl)-: Lacks the ethoxy and fluorophenyl groups.
Thiourea, N-(2-(2-methoxyphenyl)ethyl)-N’-(5-methyl-2-pyridinyl)-: Contains a methoxy group instead of an ethoxy group.
Thiourea, N-(2-(2-chlorophenyl)ethyl)-N’-(5-methyl-2-pyridinyl)-: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
Thiourea, N-(2-(2-ethoxy-6-fluorophenyl)ethyl)-N’-(5-methyl-2-pyridinyl)- is unique due to the presence of the ethoxy and fluorophenyl groups, which may impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound’s reactivity, binding affinity, and overall activity in various applications.
Properties
CAS No. |
149488-39-1 |
|---|---|
Molecular Formula |
C17H20FN3OS |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
1-[2-(2-ethoxy-6-fluorophenyl)ethyl]-3-(5-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C17H20FN3OS/c1-3-22-15-6-4-5-14(18)13(15)9-10-19-17(23)21-16-8-7-12(2)11-20-16/h4-8,11H,3,9-10H2,1-2H3,(H2,19,20,21,23) |
InChI Key |
QOWQLJPKVFLTTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)CCNC(=S)NC2=NC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


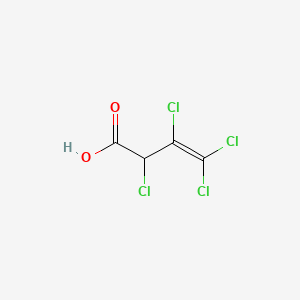
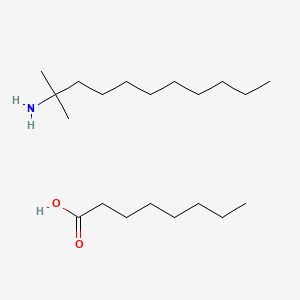
![9-(4-Cycloocten-1-YL)-9-phosphabicyclo[4.2.1]nonane](/img/structure/B12674483.png)
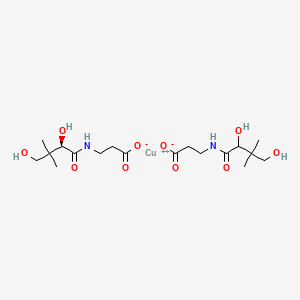

![6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12674503.png)
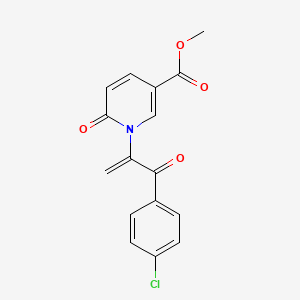
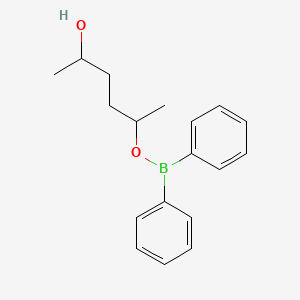
![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)
